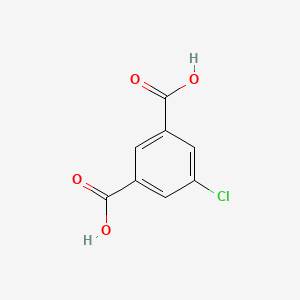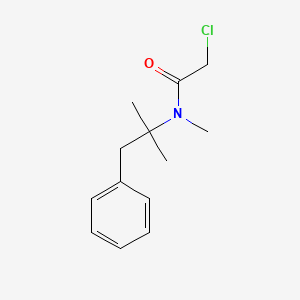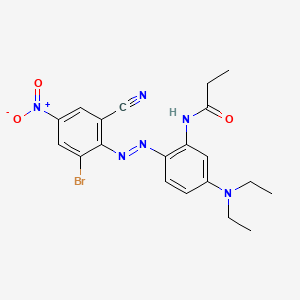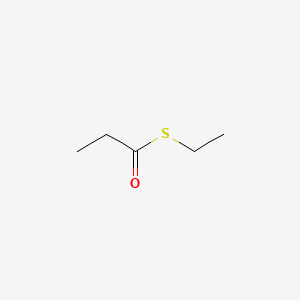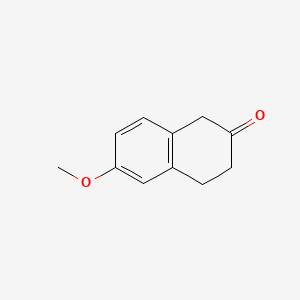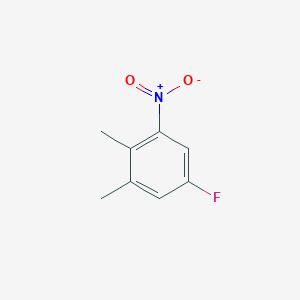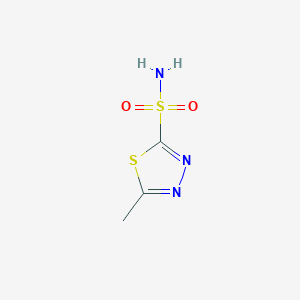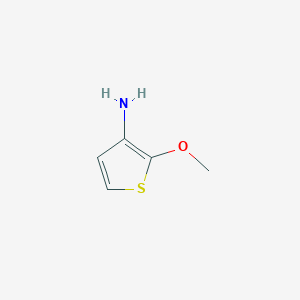![molecular formula C9H9N5O3S2 B1345828 5-[(5-méthyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazole-2-carboxylate d'éthyle CAS No. 1142210-15-8](/img/structure/B1345828.png)
5-[(5-méthyl-1,3,4-thiadiazol-2-yl)amino]carbonyl]-1,3,4-thiadiazole-2-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H9N5O3S2 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les composés 1,3,4-thiadiazole ont montré une activité élevée dans le contrôle de la croissance des bactéries pathogènes telles que S. aureus, B. subtilis, E. coli et P. aeruginosa, et des champignons unicellulaires comme C. albicans . Les valeurs de concentration minimale inhibitrice (CMI) se situaient dans la plage de 25 à 100 µg mL –1 pour Cs-EATT et de 25 à 200 µg mL –1 pour Cs-BATT avec des zones claires variables .
Pansements médicaux
Ces composés ont été utilisés dans la création de pansements en film. Les nouveaux polymères ont été mélangés à trois agents filmogènes : l'alcool polyvinylique, l'hydroxyéthylcellulose et la carboxyméthylcellulose pour former six pansements en film . L'évaluation des pansements en film a montré que les films formés présentaient une transparence, une uniformité, une homogénéité, une élasticité et des valeurs de pH non irritantes pour la peau dans la plage normale .
Activité anticancéreuse
Certains composés 1,3,4-thiadiazole ont été examinés in vitro pour leurs activités cytotoxiques contre les lignées cellulaires cancéreuses MCF-7 et RPE-1 .
Activité antiproliférative
Les molécules portant la fraction thiadiazole présentent une variété de caractéristiques biologiques, telles que l'antiprolifération .
Activité antitumorale
Les thiadiazoles ont montré une activité antitumorale .
Activité antituberculeuse
Les thiadiazoles ont montré une activité antituberculeuse .
Activité anti-inflammatoire
Les thiadiazoles ont montré une activité anti-inflammatoire .
Activité anticonvulsivante
Les thiadiazoles ont montré une activité anticonvulsivante .
Mécanisme D'action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been widely studied in medicinal chemistry and are known to exert a broad spectrum of biological activities .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a variety of biological activities, depending on the specific compound and target.
Biochemical Pathways
Thiadiazole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with various biological targets . The downstream effects of these interactions can vary widely, depending on the specific compound and target.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazoles are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that thiadiazole derivatives may have favorable bioavailability.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The properties of thiadiazole derivatives, such as their ability to cross cellular membranes and their liposolubility, suggest that they may be influenced by factors such as the lipid composition of cellular membranes .
Analyse Biochimique
Biochemical Properties
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, by binding to their active sites and altering their catalytic activities . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their functions and affecting downstream biological processes .
Cellular Effects
The effects of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic applications in treating diseases like cancer and infections .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its binding interactions with biomolecules. This compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is transported and distributed by specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization affects its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
ethyl 5-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3S2/c1-3-17-8(16)7-13-12-6(19-7)5(15)10-9-14-11-4(2)18-9/h3H2,1-2H3,(H,10,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMISVNHCYXTZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=NN=C(S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
